molecular formula C6H8O5S B2678972 6-methyl-4,4-dioxo-2,3-dihydro-1,4-oxathiine-5-carboxylic acid CAS No. 58941-08-5

6-methyl-4,4-dioxo-2,3-dihydro-1,4-oxathiine-5-carboxylic acid

Cat. No.: B2678972
CAS No.: 58941-08-5
M. Wt: 192.19
InChI Key: CADWMFXAOSMONN-UHFFFAOYSA-N
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Description

6-Methyl-4,4-dioxo-2,3-dihydro-1,4-oxathiine-5-carboxylic acid is a heterocyclic compound featuring a unique oxathiine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-4,4-dioxo-2,3-dihydro-1,4-oxathiine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-mercaptoacetic acid with methyl acrylate, followed by oxidation to form the oxathiine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxathiine ring to more reduced forms, potentially altering its chemical properties.

    Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alcohols or amines in the presence of catalysts or activating agents are employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxathiine derivatives.

    Substitution: Esters and amides of the carboxylic acid group.

Scientific Research Applications

Chemistry: In chemistry, 6-methyl-4,4-dioxo-2,3-dihydro-1,4-oxathiine-5-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Industrially, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 6-methyl-4,4-dioxo-2,3-dihydro-1,4-oxathiine-5-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxathiine ring can interact with active sites, potentially inhibiting or modifying enzyme activity. The carboxylic acid group can form hydrogen bonds or ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid
  • 4,4-Dioxo-2,3-dihydro-1,4-oxathiine-5-carboxylic acid

Comparison: Compared to similar compounds, 6-methyl-4,4-dioxo-2,3-dihydro-1,4-oxathiine-5-carboxylic acid is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets and its overall stability.

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-methyl-4,4-dioxo-2,3-dihydro-1,4-oxathiine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O5S/c1-4-5(6(7)8)12(9,10)3-2-11-4/h2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADWMFXAOSMONN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(S(=O)(=O)CCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58941-08-5
Record name 2-methyl-4,4-dioxo-5,6-dihydro-1,4lambda6-oxathiine-3-carboxylic acid
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